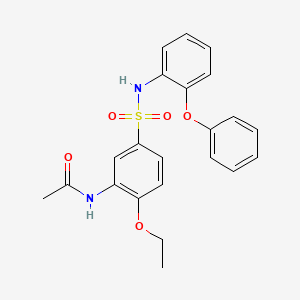
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide, also known as HMQ-T, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMQ-T is a quinoline derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. In
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is complex and involves multiple pathways. It has been found to inhibit the activity of various enzymes, including DNA topoisomerase II and tyrosine kinase. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to inhibit the formation of amyloid-beta plaques by reducing the activity of beta-secretase, an enzyme that plays a key role in the formation of these plaques.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to have various biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to induce cell cycle arrest and inhibit cell proliferation. It has also been found to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been found to reduce the accumulation of amyloid-beta plaques and improve cognitive function.
实验室实验的优点和局限性
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has shown promising results in various scientific studies. However, there are also limitations to its use in lab experiments. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a complex molecule that requires careful control of reaction conditions to obtain high yields and purity. It is also a relatively new compound, and more research is needed to fully understand its potential applications.
未来方向
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide. In cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide could be further studied as a potential anticancer agent. Its mechanism of action could be further explored, and its effectiveness could be tested in animal models. In Alzheimer's disease research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide could be studied as a potential treatment option. Its ability to reduce the accumulation of amyloid-beta plaques could be further explored, and its effectiveness could be tested in animal models. Overall, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has shown promising results in scientific research, and further studies could lead to important breakthroughs in the treatment of cancer and Alzheimer's disease.
合成方法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been synthesized through various methods, including the reaction of 2-hydroxy-8-methylquinoline with p-tolylisocyanate, followed by the reaction with 4-methylbenzoyl chloride. Another method involves the reaction of 2-hydroxy-8-methylquinoline with p-tolylisocyanate and 4-methylbenzoyl chloride in the presence of a catalyst. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has been studied extensively for its potential therapeutic applications in various fields of science. In the field of cancer research, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzamide has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
属性
IUPAC Name |
4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-7-11-20(12-8-17)26(30)28(23-13-9-18(2)10-14-23)16-22-15-21-6-4-5-19(3)24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBJLUJRKSTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




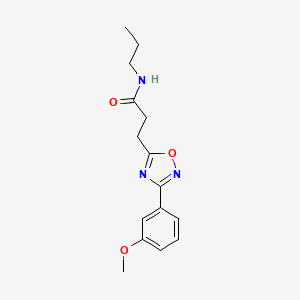
![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)


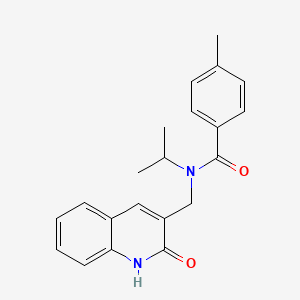
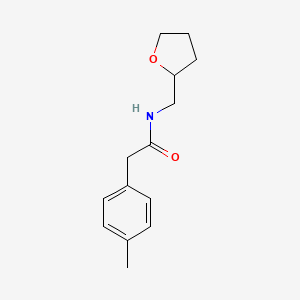
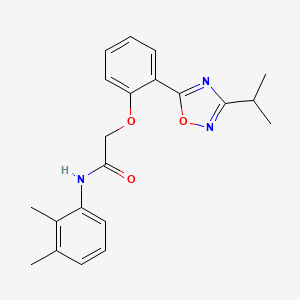
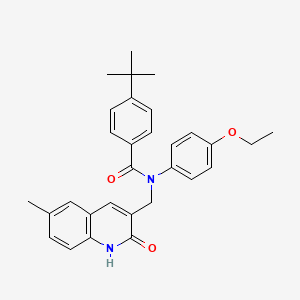
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7709857.png)

